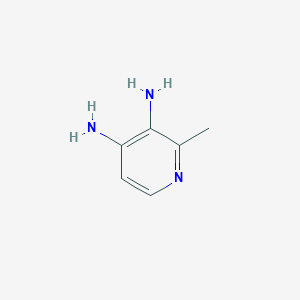

2-Methylpyridine-3,4-diamine

Description

Historical Context and Discovery of Pyridine (B92270) Diamines in Chemical Synthesis

The journey of pyridine chemistry began in the mid-19th century. In the late 1840s, Scottish chemist Thomas Anderson first isolated pyridine by heating animal bones, naming it from the Greek words pyr (fire) and idine (denoting a nitrogen-containing cyclic compound). wikipedia.orgacs.org The correct ring structure of pyridine, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was later proposed independently by Wilhelm Körner and James Dewar in the 1860s and 1870s. wikipedia.orgacs.org

The initial availability of pyridine from coal tar was limited, spurring the development of synthetic methods. britannica.com Key breakthroughs in pyridine synthesis laid the groundwork for the creation of more complex derivatives, including diamines.

| Year | Scientist(s) | Contribution | Significance |

|---|---|---|---|

| 1881 | Arthur Rudolf Hantzsch | Developed the Hantzsch pyridine synthesis. wikipedia.orgacs.org | Provided a rational method to construct the pyridine ring from simpler acyclic precursors (a β-keto acid, an aldehyde, and ammonia). wikipedia.org |

| 1924 | Aleksei Chichibabin | Reported the Chichibabin pyridine synthesis. wikipedia.orgacs.org | Offered a route using inexpensive precursors like aldehydes and ketones with ammonia, which underpins several industrial routes. wikipedia.org |

The development of methods to introduce amino groups onto the pyridine ring was a critical next step. The synthesis of pyridine diamines, such as 2-Methylpyridine-3,4-diamine, is not marked by a single discovery event but rather evolved from established procedures for functionalizing pyridine rings. A common and logical synthetic pathway involves the introduction of nitro groups onto a pre-existing pyridine scaffold, followed by their chemical reduction to amino groups. For this compound, this typically involves the nitration of 2-methylpyridine (B31789) and subsequent reduction of the resulting dinitro- or nitroamino-pyridine intermediate. This multi-step process leverages fundamental reactions in aromatic and heterocyclic chemistry that were refined over decades of research.

Significance and Research Trajectory of this compound within Heterocyclic Chemistry

This compound holds a position of significance in heterocyclic chemistry primarily due to its function as a versatile molecular building block. The arrangement of its functional groups—a methyl group and two adjacent amino groups on the pyridine core—provides a unique platform for constructing more elaborate heterocyclic systems. The two vicinal amino groups are particularly reactive and can readily participate in cyclization reactions with a variety of dicarbonyl compounds or their equivalents to form fused heterocyclic rings, such as imidazopyridines or quinoxalopyridines.

Its research trajectory has seen it employed in several key areas:

Synthesis of Novel Heterocycles: The primary role of this compound is as a precursor for creating larger, polycyclic aromatic systems. The diamino functionality is a powerful tool for ring annulation strategies.

Coordination Chemistry: The nitrogen atoms of the pyridine ring and the amino groups can act as ligands, binding to metal ions to form coordination complexes. This makes the compound and its derivatives of interest in the study of catalysis and material science.

Medicinal Chemistry: The pyridine scaffold is a well-known "privileged structure" in drug discovery, appearing in numerous bioactive compounds. taylorandfrancis.com The specific substitution pattern of this compound makes it an attractive starting material for synthesizing libraries of compounds for biological screening.

The strategic placement of the methyl group at the 2-position influences the electronic properties and steric environment of the molecule, which can be exploited to fine-tune the reactivity and properties of the final products derived from it.

Current State of Research and Emerging Areas for this compound Studies

The contemporary research landscape for this compound is heavily influenced by its potential applications in medicinal chemistry and the development of advanced synthetic methodologies.

A prominent area of current research is in the development of new antitubercular agents. nih.gov The mycobacterial membrane protein MmpL3, which is essential for transporting mycolic acids needed for the bacterial cell wall, has been identified as a promising drug target. nih.gov Recent structure-based drug design efforts have identified derivatives of pyridine-2-methylamine as potent inhibitors of MmpL3. nih.gov Research in this area has shown that compounds derived from scaffolds related to this compound exhibit high activity against drug-resistant strains of Mycobacterium tuberculosis, highlighting a critical application in addressing global health challenges. nih.gov

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Classical Synthesis | Nitration of 2-methylpyridine using nitric and sulfuric acids, followed by reduction of the nitro groups using a catalyst like palladium on carbon. | A conventional, multi-step batch process. | |

| Continuous Flow Synthesis | α-methylation of pyridine derivatives is achieved by passing the substrate through a heated column packed with a catalyst (e.g., Raney® nickel) in a solvent like 1-propanol. | Offers high selectivity, shorter reaction times, and is considered a "greener" method than traditional batch processing. nih.govresearchgate.net | nih.govresearchgate.net |

Emerging areas of study for this compound and related structures include:

Inhibitors for Other Enzymes: The structural motifs present in aminopyridines are being explored for the inhibition of other enzymes. For instance, different substituted 2-amino-4-methylpyridine (B118599) analogues have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), with potential applications in PET imaging for inflammatory conditions. nih.gov This suggests a broader potential for derivatives of this compound in diagnostics and therapy.

Advanced Materials: The ability of the compound to act as a ligand for metal ions opens up possibilities in the design of novel materials with specific electronic or catalytic properties.

Refinement of Synthetic Methods: The development of more efficient, selective, and environmentally friendly methods for synthesizing substituted pyridines, including flow chemistry techniques, remains an active area of research. nih.govmdpi.com These advancements will facilitate easier access to this compound and its derivatives for further study.

Table of Compounds

| Compound Name | Molecular Formula | Context/Role in Article |

|---|---|---|

| This compound | C₆H₉N₃ | The subject of the article; a heterocyclic building block. uni.lu |

| Pyridine | C₅H₅N | Parent heterocyclic compound. britannica.com |

| 2-Methylpyridine (α-Picoline) | C₆H₇N | A common precursor in the synthesis of the title compound. wikipedia.org |

| Niacin (Vitamin B3) | C₆H₅NO₂ | A biologically important molecule containing a pyridine ring. britannica.com |

| Pyridoxal (Vitamin B6) | C₈H₉NO₃ | A biologically important molecule containing a pyridine ring. britannica.com |

Properties

IUPAC Name |

2-methylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCMHIHWZCWXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597956 | |

| Record name | 2-Methylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15931-19-8 | |

| Record name | 2-Methylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization for 2 Methylpyridine 3,4 Diamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure of 2-methylpyridine-3,4-diamine by mapping the magnetic environments of its constituent nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

The structural confirmation and purity assessment of this compound are routinely achieved using ¹H and ¹³C NMR. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum , the protons of the methyl group (CH₃) are expected to appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The aromatic protons on the pyridine (B92270) ring will resonate in the downfield region, generally between δ 6.0 and 8.5 ppm. The two protons on the pyridine ring will appear as distinct signals, likely doublets due to coupling with each other. The protons of the two amine groups (NH₂) will present as broad singlets, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon of the methyl group will show a signal in the aliphatic region (δ 15-25 ppm). The five carbons of the pyridine ring will have distinct signals in the aromatic region (δ 110-160 ppm). The carbons bonded directly to the nitrogen atoms (C3, C4, and C2) will be significantly influenced by the electron-donating amino groups and the nitrogen heteroatom. rsc.org

Below are the predicted NMR data for this compound based on analogous compounds like 2-methylpyridine (B31789) and other substituted pyridines. rsc.orghmdb.caspectrabase.com

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.3 | Singlet |

| NH₂ (C3) | Variable (e.g., 4.0-5.5) | Broad Singlet |

| NH₂ (C4) | Variable (e.g., 4.0-5.5) | Broad Singlet |

| H-5 | ~6.5 | Doublet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~20 |

| C-5 | ~115 |

| C-6 | ~135 |

| C-3 | ~140 |

| C-4 | ~145 |

NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions involving this compound and for identifying any intermediates or byproducts formed. For instance, in the synthesis of more complex molecules derived from this diamine, such as imidazopyridines, ¹H NMR can track the disappearance of the starting material's signals and the appearance of the product's new, characteristic peaks. Should side reactions occur, the resulting byproducts will generate their own set of signals, allowing for their identification and quantification. The methodology used in spectroscopic studies of related pyridine derivatives, where reactants, products, and impurities are identified by their unique NMR signatures, is directly applicable. elixirpublishers.comresearchgate.net

The pyridine and diamine functionalities of this compound make it an interesting candidate for host-guest chemistry, for example, with cyclodextrins. ¹H NMR is a primary tool for studying the formation and structure of such inclusion complexes. When the diamine (the "guest") is encapsulated within the cavity of a host molecule, significant changes in the chemical shifts of both the host and guest protons are observed. Protons of the guest molecule that are located inside the host's cavity experience a different magnetic environment and are typically shielded, causing their signals to shift upfield. Conversely, protons on the exterior of the host near the guest may show downfield shifts. The magnitude of these shifts provides information about the geometry and stability of the inclusion complex. This approach has been successfully used to characterize rotaxane structures where a 2,2'-bipyridine (B1663995) unit is encapsulated. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, making it an excellent method for identifying the functional groups present in this compound.

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

N-H Stretching: The two primary amine (-NH₂) groups give rise to characteristic stretching vibrations. Typically, a pair of bands is observed in the 3200-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.

Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are found in the 1400-1650 cm⁻¹ region. elixirpublishers.com These bands are often sharp and intense, providing a fingerprint for the aromatic system.

N-H Bending: The scissoring vibration of the -NH₂ groups typically appears as a strong band around 1600 cm⁻¹.

C-N Stretching: The C-N stretching vibrations are usually found in the 1250-1350 cm⁻¹ range. elixirpublishers.comresearchgate.net

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3200 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2980 |

| Primary Amine | N-H Bend (Scissoring) | ~1600 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1650 |

This compound is an excellent bidentate ligand, capable of coordinating to metal ions through the lone pair of the pyridine nitrogen and one of the adjacent amino groups, or through both amino groups. IR spectroscopy is crucial for confirming coordination and determining the binding mode.

When the diamine coordinates to a metal center, shifts in the vibrational frequencies of the involved functional groups are observed. researchgate.net

Pyridine Ring Vibrations: Coordination through the pyridine nitrogen atom typically causes the C=C and C=N ring stretching vibrations to shift to higher frequencies (a blueshift). This is a reliable indicator of metal-ligand bond formation. elsevierpure.com

N-H Vibrations: If the amino groups are involved in coordination, the N-H stretching and bending frequencies will be altered. The position and shape of the N-H bands can change significantly upon complexation, often shifting to lower frequencies (a redshift) and broadening. nih.gov

By comparing the IR spectrum of the free diamine ligand with that of its metal complex, researchers can deduce the coordination mode. For example, a significant shift in the pyridine ring vibrations with minimal change to the N-H bands would suggest coordination primarily through the ring nitrogen. Conversely, changes in both regions would imply chelation involving both the ring and an amino group. This technique is widely applied in the study of transition metal complexes with related ligands like 3-aminopyridine (B143674) and 2,2'-bipyridine. rsc.orgelsevierpure.com

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques for confirming the identity and purity of this compound.

High-resolution mass spectrometry is instrumental in accurately determining the molecular weight of this compound, which has a molecular formula of C₆H₉N₃. This technique provides a precise mass measurement, allowing for the unequivocal confirmation of the compound's elemental composition. The monoisotopic mass of this compound is approximately 123.07965 Da. uni.lu HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thereby verifying the molecular formula.

Elemental analysis, specifically CHN analysis, is employed to determine the mass percentages of carbon, hydrogen, and nitrogen within a sample of this compound. This technique provides the empirical formula of the compound, which can then be compared to the theoretical stoichiometry to assess purity. For a compound with the formula C₆H₉N₃, the theoretical elemental composition would be calculated based on the atomic weights of carbon, hydrogen, and nitrogen. While specific experimental data for this compound is not provided in the search results, the principle of the technique is to ensure the experimental percentages align with the calculated theoretical values. This method is crucial for verifying the synthesis and purity of the compound.

Predicted Collision Cross Section (CCS) values offer insights into the three-dimensional shape of an ion in the gas phase. These values, often calculated using computational methods, can be compared with experimental data from ion mobility spectrometry-mass spectrometry (IMS-MS) to aid in structural elucidation. For this compound, predicted CCS values have been calculated for various adducts. These predictions provide a basis for more advanced structural analysis should experimental IMS-MS data become available.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 124.08693 | 123.4 |

| [M+Na]⁺ | 146.06887 | 132.4 |

| [M-H]⁻ | 122.07237 | 125.7 |

| [M+NH₄]⁺ | 141.11347 | 143.9 |

| [M+K]⁺ | 162.04281 | 130.3 |

| [M+H-H₂O]⁺ | 106.07691 | 117.3 |

| [M+HCOO]⁻ | 168.07785 | 148.5 |

| [M+CH₃COO]⁻ | 182.09350 | 175.5 |

| [M+Na-2H]⁻ | 144.05432 | 130.4 |

| [M]⁺ | 123.07910 | 120.0 |

| [M]⁻ | 123.08020 | 120.0 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Other Techniques

UV-Vis spectroscopy and thermal analysis methods are valuable for studying the electronic properties and thermal stability of this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative determination of compounds and for studying the formation of complexes in solution. The absorption of UV or visible light by a molecule is dependent on its electronic structure. While specific UV-Vis data for this compound was not found, the principles of the method are well-established. For related pyridine compounds, UV-Vis spectroscopy has been successfully used to study charge-transfer (CT) complexes. researchgate.net For instance, in studies of other diaminopyridines, spectrophotometric methods like Job's method of continuous variation and photometric titrations have been employed to determine the stoichiometry of complex formation with various electron acceptors. researchgate.net These methods would be directly applicable to investigating the complexation reactions of this compound.

Electrochemical Characterization

Electrochemical methods are pivotal in understanding the redox behavior and conductive properties of this compound. Techniques such as cyclic voltammetry and conductivity measurements provide insights into its electronic characteristics and behavior in solution.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an essential technique for investigating the electrochemical behavior of pyridine-containing compounds. nih.gov The analysis is typically conducted in a three-electrode electrochemical cell, which includes a working electrode (often glassy carbon), a reference electrode (like Ag/Ag+), and an auxiliary electrode (commonly platinum). nih.gov The sample is dissolved in a suitable solvent containing a supporting electrolyte and the solution is degassed to remove oxygen. nih.gov

For pyridine derivatives, CV scans can reveal redox events associated with the pyridine ring and its substituents. The resulting voltammogram plots current versus potential, showing characteristic oxidation and reduction peaks. The potential of these peaks provides information about the energy levels of the molecular orbitals involved in the electron transfer process. While specific voltammograms for this compound are not extensively published, the electrochemical behavior of similar polypyridine ligands has been studied in detail, showing ligand-based reduction events. nih.gov The presence of the electron-donating methyl and diamine groups on the pyridine ring is expected to influence its redox potentials compared to unsubstituted pyridine.

Conductivity Measurements

Molar conductivity measurements are used to determine whether a compound behaves as an electrolyte in solution. For a compound like this compound, this measurement can indicate its degree of ionization in a given solvent. The analysis involves dissolving a precise amount of the compound in a solvent, often DMSO or a similar polar solvent, and measuring the electrical conductivity of the solution.

For instance, studies on metal complexes with pyridine-based ligands have reported molar conductance values to determine the electrolytic nature of the complexes. acs.org A low molar conductance value, such as 18 μS cm²/mol recorded for a VO(II) complex in DMSO, suggests a non-electrolytic nature. acs.org Similar measurements for this compound would help in understanding its behavior in solution, which is critical for applications where its ionic character is relevant.

Table 1: Illustrative Electrochemical Characterization Parameters

| Parameter | Typical Value/Condition | Significance |

|---|---|---|

| Cyclic Voltammetry | ||

| Working Electrode | Glassy Carbon | Provides a stable surface for redox reactions. |

| Reference Electrode | Ag/Ag⁺ | Provides a stable reference potential. |

| Solvent/Electrolyte | Acetonitrile (B52724) / TBAPF₆ | Standard non-aqueous system for electrochemistry. |

| Scan Rate | 50 - 500 mV/s | Varies to investigate kinetics of electron transfer. |

| Conductivity | ||

| Solvent | DMSO | Common polar solvent for conductivity studies. |

| Concentration | 10⁻³ M | Standard concentration for molar conductivity. |

| Expected Value | Low (e.g., < 40 μS cm²/mol) | Indicates non-electrolytic nature in solution. |

Chromatographic Techniques for Purity Assessment and Byproduct Detection

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities, thereby ensuring the purity of the final compound.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a rapid and effective technique for monitoring the progress of a chemical reaction and assessing the purity of the product. researchgate.net A small amount of the sample is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. jppres.com The plate is then developed in a chamber containing a suitable mobile phase. For amine-containing compounds, a common mobile phase might consist of a mixture like methanol (B129727) and ammonia. jppres.com

After development, the separated components are visualized, often under UV light, where compounds with a chromophore will appear as dark spots. researchgate.netjppres.com The purity of this compound can be assessed by the presence of a single spot. youtube.com The appearance of multiple spots indicates the presence of impurities. youtube.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system and can be used for identification purposes. youtube.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a highly sensitive and quantitative method for determining the purity of chemical compounds. For pyridine derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. researchgate.net This method typically uses a non-polar stationary phase, such as a C18 column, and a polar mobile phase. researchgate.net

A common mobile phase for analyzing pyridine compounds is a mixture of acetonitrile and water, often with an acidic modifier like formic or trifluoroacetic acid to ensure good peak shape for the basic amine analytes. researchgate.nethelixchrom.com The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is frequently performed using a UV detector, as the pyridine ring absorbs UV light. researchgate.net The purity of this compound is determined by the percentage of the total peak area that corresponds to the main compound peak in the chromatogram. nih.gov Validated HPLC methods can demonstrate purities exceeding 98% for purified pyridine derivatives. nih.gov

Table 2: Typical HPLC Parameters for Purity Analysis of Pyridine Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | Standard reversed-phase column for separating moderately polar compounds. |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) | Polar mobile phase for RP-HPLC; acid improves peak shape for amines. helixchrom.com |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Detection | UV at ~260 nm | Wavelength for detecting the pyridine ring chromophore. |

| Purity Assessment | Area Percent of Main Peak | Quantifies purity based on the integrated peak areas in the chromatogram. |

Coordination Chemistry and Metal Complexation Studies of 2 Methylpyridine 3,4 Diamine

Ligand Properties and Binding Modes

The unique structural arrangement of 2-Methylpyridine-3,4-diamine, featuring a pyridine (B92270) ring substituted with a methyl group and two adjacent amino groups, dictates its chemical behavior and utility as a versatile ligand in coordination chemistry.

Role of Amino Groups in Hydrogen Bonding and Reactivity

The two amino groups at the 3- and 4-positions of the pyridine ring are fundamental to the molecule's ability to form hydrogen bonds. These groups can act as both hydrogen bond donors (via the N-H bonds) and acceptors (via the nitrogen lone pairs). This dual capacity facilitates extensive intermolecular hydrogen bonding networks, influencing the compound's physical properties and its interactions in solution. The reactivity of the compound is also heightened by these amino groups. For instance, replacing methylene (B1212753) amines with amides in similar pyridine derivatives has been shown to cause a significant decrease in biological activity, likely due to the loss of a crucial hydrogen bond with target molecules. nih.gov The presence of these reactive sites is critical for the formation of coordination complexes.

Coordination as Bidentate Ligands through Nitrogen Atoms

This compound functions effectively as a bidentate ligand, meaning it can bind to a central metal ion through two separate donor atoms simultaneously. libretexts.org Coordination typically occurs through the lone pair of electrons on the pyridine ring nitrogen and one of the adjacent amino group nitrogens, forming a stable five-membered chelate ring. This chelation significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. This binding mode is common for ligands containing two nitrogen donors in a suitable geometric arrangement, such as 1,2-diaminoethane (ethylenediamine). libretexts.org The formation of such stable complexes is a cornerstone of its application in coordination chemistry. libretexts.orginorgchemres.orgnih.gov

| Feature | Description | Source |

| Ligand Type | Bidentate | libretexts.org |

| Donor Atoms | Pyridine Nitrogen, Amino Nitrogen | tjnpr.org |

| Chelate Ring Size | 5-membered ring | N/A |

| Significance | Forms stable metal complexes due to the chelate effect. | libretexts.org |

Interaction with Various Molecular Targets and Electronic Properties

The electronic properties of this compound are influenced by the interplay between the electron-donating amino groups and the electron-withdrawing pyridine ring. This electronic structure allows it to interact with a variety of molecular targets. In the context of drug design, for example, similar pyridine-2-methylamine derivatives have been identified as inhibitors of the Mycobacterial membrane protein MmpL3. nih.gov Molecular docking studies of these related compounds show that the pyridine ring can engage in π-π stacking interactions, while the amino groups form critical hydrogen bonds with amino acid residues in the protein's active site. nih.gov The addition of methyl groups to pyridine rings can also affect their interaction with targets by influencing lipophilicity and creating favorable contacts within hydrophobic pockets. nih.gov

Synthesis and Characterization of Metal Complexes

The ability of this compound to act as a robust chelating agent has led to its use in the synthesis of various metal complexes, particularly with transition metals like palladium and mercury.

Preparation of Palladium(II) Complexes with Diamine Ligands

Palladium(II) complexes are of significant interest due to their applications in catalysis and materials science. The synthesis of Pd(II) complexes using diamine ligands is a well-established field. Typically, these preparations involve reacting a palladium(II) salt, such as sodium tetrachloropalladate (Na₂PdCl₄), with the diamine ligand in a suitable solvent. biointerfaceresearch.com For example, the reaction of a palladium precursor with a bidentate nitrogen ligand often results in a stable, square planar complex. biointerfaceresearch.comnih.gov The use of chelating nitrogen-based ligands like pyridine derivatives is known to stabilize the resulting palladium complexes. biointerfaceresearch.com The characterization of these complexes relies on spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, which confirm the coordination of the ligand to the metal center. nih.govnih.gov

| Technique | Observation for a Typical [Pd(diamine)Cl₂] Complex | Inference | Source |

| Infrared (IR) Spectroscopy | Shift in N-H and C=N stretching frequencies upon coordination. | Confirms the involvement of amino and pyridine nitrogen atoms in bonding to Pd(II). | biointerfaceresearch.com |

| ¹H NMR Spectroscopy | Downfield shift of proton signals near the nitrogen donor atoms. | Indicates the deshielding of protons due to electron donation to the metal center. | nih.gov |

| ¹³C NMR Spectroscopy | Shifts in the carbon signals of the pyridine ring and adjacent carbons. | Provides further evidence of the ligand's coordination environment. | lew.ro |

| X-ray Crystallography | Determination of bond lengths (Pd-N) and angles (N-Pd-N). | Provides definitive structural proof of a square planar geometry and bidentate coordination. | nih.gov |

Formation of Mercury(II) Complexes with Mixed Ligands

Mercury(II) readily forms complexes with a variety of ligands, and its coordination chemistry is driven by its affinity for soft donor atoms like nitrogen and sulfur. The formation of mercury(II) complexes with mixed ligands often involves reacting a mercury(II) salt, like HgCl₂, with a primary ligand and a co-ligand. tjnpr.orglew.ro In syntheses involving similar systems, diamine ligands have been shown to coordinate in a bidentate fashion, chelating through their nitrogen atoms to give a tetrahedral geometry around the Hg(II) ion. tjnpr.org The resulting complexes can be characterized using elemental analysis, IR, and NMR spectroscopy to elucidate their structure. inorgchemres.orglew.ro For instance, in related mercury(II) complexes with aminopyridine ligands, coordination through the heterocyclic ring nitrogen has been observed. tjnpr.org The solid-state structures, often determined by single-crystal X-ray diffraction, reveal details about the coordination geometry, which is frequently a distorted tetrahedral or square planar arrangement. lew.ronih.govfigshare.com

Synthesis and Characterization of Mn(II), Co(II), Ni(II), and Cu(II) Complexes

The synthesis of metal complexes with ligands similar to this compound, such as those derived from 2,6-diaminopyridine (B39239) or other substituted pyridines, typically involves the reaction of the ligand with the corresponding metal salt in a suitable solvent. cyberleninka.ru For the synthesis of Mn(II), Co(II), Ni(II), and Cu(II) complexes with this compound, a general methodology would involve dissolving the ligand and the metal chloride or acetate (B1210297) salts in a solvent like ethanol (B145695) or methanol (B129727). The reaction mixture is then typically stirred and may require heating to ensure the completion of the reaction. The resulting solid complexes can be isolated by filtration, washed with a suitable solvent, and dried.

Characterization of these complexes relies on a suite of analytical and spectroscopic techniques to determine their structure and properties.

Common Characterization Techniques:

| Technique | Information Obtained |

| Elemental Analysis (CHN) | Confirms the metal-to-ligand stoichiometry. cyberleninka.ru |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., N-H and C=N) upon complexation. The appearance of new bands can indicate metal-nitrogen bond formation. ekb.eg |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which helps in proposing the geometry of the metal center. rdd.edu.iq |

| Magnetic Susceptibility | Measures the magnetic moment of the complex, which is crucial for determining the geometry (e.g., tetrahedral vs. octahedral) and the spin state of the metal ion. rdd.edu.iq |

| Molar Conductance | Determines the electrolytic or non-electrolytic nature of the complexes in solution. ekb.eg |

Based on studies of analogous pyridine-based ligands, the synthesized complexes of Mn(II), Co(II), Ni(II), and Cu(II) with this compound are expected to be colored, air-stable solids. ekb.eg

Investigation of Zn²⁺ Triazamacrocyclic Chelators with Methylpyridine Pendant Arms

Research into chelators for zinc ions has explored the use of triazamacrocyclic platforms, such as 1,4,7-triazacyclononane (B1209588) (tacn), functionalized with methylpyridine pendant arms. rsc.org These studies are driven by the biological significance of zinc and the potential for such chelators to have applications in biochemistry and medicine.

In a relevant study, tacn derivatives with one, two, and three 2-methylpyridine (B31789) pendant arms were synthesized and their interaction with Zn²⁺ was investigated. rsc.org The research highlighted the following key findings:

Chelation and Biological Activity: The macrocyclic chelators demonstrated an ability to chelate intracellular labile zinc, which was correlated with biological activity such as inducing apoptosis in B-cell lines. rsc.org

Structure-Activity Relationship: The number of methylpyridine arms was shown to influence the mechanism of action. For instance, unlike a linear analogue, the macrocyclic chelators did not produce reactive oxygen species (ROS). rsc.org

Thermodynamic Stability: The acid-base properties of the chelators and their Zn²⁺ complexation constants were determined to understand the stability and affinity of the ligands for the zinc ion. rsc.org

These investigations underscore the importance of the methylpyridine moiety in designing effective zinc chelators and provide a framework for understanding how this compound could potentially be incorporated into more complex ligand systems to target specific metal ions.

Structural and Geometrical Analysis of Coordination Compounds

Proposed Molecular Structures and Geometries (e.g., Tetrahedral, Square Planar, Octahedral)

The geometry of the metal complexes formed with this compound is dictated by the coordination number of the central metal ion and the nature of the ligand itself. Based on studies of similar pyridine-diamine ligands and the known preferences of the metal ions, the following geometries can be proposed:

| Metal Ion | Proposed Geometry | Coordination Number | Rationale |

| Mn(II) | Tetrahedral or Octahedral | 4 or 6 | Mn(II) complexes can adopt either geometry depending on the ligand field strength and steric factors. rdd.edu.iq |

| Co(II) | Tetrahedral or Octahedral | 4 or 6 | Co(II) commonly forms tetrahedral or octahedral complexes, which can often be distinguished by their electronic spectra and magnetic moments. rdd.edu.iq |

| Ni(II) | Square Planar or Octahedral | 4 or 6 | Ni(II) can form diamagnetic square planar complexes or paramagnetic octahedral complexes. rdd.edu.iq |

| Cu(II) | Distorted Octahedral or Square Planar | 6 or 4 | Cu(II) complexes are often subject to Jahn-Teller distortion, leading to a distorted octahedral geometry. Square planar is also a common geometry. ekb.egrdd.edu.iq |

The ligand, this compound, can act as a bidentate chelating agent, coordinating to the metal ion through the pyridine nitrogen and one of the amino nitrogens, or through both amino nitrogens. The formation of a five-membered chelate ring would contribute to the stability of the complex.

Effect of Substituents on Coordination Behavior and Electronic Profiles

The substituents on the pyridine ring, namely the methyl group at the 2-position and the amino groups at the 3- and 4-positions, have a significant electronic effect on the coordination behavior of the ligand.

Electron-Donating Effects: Both the methyl group and the amino groups are electron-donating. This increases the electron density on the pyridine ring, enhancing the basicity of the pyridine nitrogen. A more basic pyridine nitrogen generally forms a stronger coordination bond with a metal ion. researchgate.net

Influence on Metal-Ligand Bond Strength: The increased donor strength of the nitrogen atoms in this compound is expected to lead to more stable complexes compared to those with unsubstituted pyridine. The electronic properties of substituents can have a significant impact on the equilibrium and spin-crossover behavior in some complexes. researchgate.net

Steric Effects: The methyl group at the 2-position, adjacent to the pyridine nitrogen, may introduce some steric hindrance, which could influence the geometry of the resulting complex and potentially favor lower coordination numbers.

The electronic substituent effect of the coordinated pyridine has been shown to be a dominant factor in determining the properties of the complex, often correlating with Hammett constants. rsc.org

Analysis of Metal-Ligand Interactions and Stability

The interaction between the metal ions and the this compound ligand is primarily a Lewis acid-base interaction, where the nitrogen atoms of the ligand donate electron pairs to the empty orbitals of the metal ion, forming coordinate covalent bonds.

Chelate Effect: As a bidentate ligand, this compound can form a stable five-membered chelate ring with the metal ion. This chelate effect, an entropically favorable process, significantly enhances the thermodynamic stability of the complex compared to coordination with two monodentate ligands.

Hard and Soft Acid-Base (HSAB) Theory: The metal ions in this study (Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) are borderline Lewis acids. The nitrogen donors of the ligand are hard Lewis bases. According to HSAB theory, the interactions between borderline acids and hard bases are generally favorable, leading to the formation of stable complexes.

Ligand Field Theory: The interaction between the metal d-orbitals and the ligand's donor orbitals leads to a splitting of the d-orbitals. The magnitude of this splitting, influenced by the ligand's field strength, determines the electronic and magnetic properties of the complex. The electronic profiles of the complexes, as observed in UV-Vis spectra, are a direct consequence of these interactions.

Studies on similar systems have shown that even subtle changes to the ligand structure, such as the introduction of substituents, can alter bond distances and bite angles, thereby fine-tuning the properties of the metal complex. nih.gov

Applications in Supramolecular Chemistry and Materials Science

The principles of coordination chemistry are fundamental to the development of supramolecular chemistry and materials science. tue.nl Ligands like this compound, with their specific coordination vectors and potential for hydrogen bonding through the amino groups, can serve as building blocks for constructing larger, well-defined supramolecular architectures.

Potential applications in these fields include:

Self-Assembled Metallo-supramolecular Structures: The directional nature of the coordination bonds can be exploited to direct the self-assembly of metal ions and ligands into discrete structures like cages, grids, or coordination polymers. These structures can have applications in host-guest chemistry, catalysis, and molecular recognition.

Functional Materials: The incorporation of metal complexes of this compound into polymeric or solid-state materials could impart specific electronic, magnetic, or optical properties. For example, the spin-crossover behavior observed in some iron complexes with substituted pyridine ligands suggests the potential for developing molecular switches. rsc.org

Sensors: The chelation of specific metal ions can lead to a change in the optical or electrochemical properties of the ligand. This principle can be used to design chemosensors for the detection of metal ions in environmental or biological systems. The studies on Zn²⁺ chelators are a prime example of this potential application area. rsc.org

While direct applications of this compound in these areas may not be extensively documented, the foundational knowledge of its coordination chemistry provides a basis for its future exploration in the design of novel functional materials and supramolecular systems.

Theoretical and Computational Studies of 2 Methylpyridine 3,4 Diamine

Quantum Mechanical Investigations (DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of 2-Methylpyridine-3,4-diamine. These computational methods allow for the detailed analysis of molecular orbitals, reactivity, and electrostatic potential.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of molecules. youtube.comwikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

For many organic molecules, the energy gap between the HOMO and LUMO is a critical parameter that indicates molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. While specific HOMO-LUMO energy values for this compound are not detailed in the provided search results, DFT calculations on similar aromatic amine structures, like 2,6-diaminopyridine (B39239), have been used to examine electron charge transfer within the molecule. tandfonline.com This type of analysis for this compound would elucidate the regions of the molecule most likely to engage in electron-donating and electron-accepting interactions.

Global reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. The molecular electrostatic potential (MEP) is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov

The MEP map visually represents the electrostatic potential on the isoelectronic density surface. tandfonline.com Regions of negative potential, typically colored red, indicate areas with high electron density that are susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and prone to nucleophilic attack. nih.gov For this compound, the amino groups would be expected to be regions of high negative potential, making them likely sites for interaction with electrophiles. A detailed MEP analysis would pinpoint the most reactive locations on the molecule. tandfonline.comnih.gov

The electronic properties of heterocyclic compounds like this compound are significantly influenced by the nature and position of their substituents. The amino and methyl groups on the pyridine (B92270) ring modulate the electronic distribution, solubility, and potential biological activity. While specific experimental dipole moment measurements for this compound were not found, DFT calculations can provide reliable predictions. For instance, computational studies on related molecules have successfully determined their structural and electronic characteristics. researchgate.net

Conformational Analysis and Molecular Dynamics

Understanding the three-dimensional structure and dynamic behavior of this compound is essential for predicting its interactions with other molecules.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 124.08693 | 123.4 |

| [M+Na]⁺ | 146.06887 | 132.4 |

| [M-H]⁻ | 122.07237 | 125.7 |

| [M+NH₄]⁺ | 141.11347 | 143.9 |

| [M+K]⁺ | 162.04281 | 130.3 |

| [M+H-H₂O]⁺ | 106.07691 | 117.3 |

| [M+HCOO]⁻ | 168.07785 | 148.5 |

| [M+CH₃COO]⁻ | 182.09350 | 175.5 |

| [M+Na-2H]⁻ | 144.05432 | 130.4 |

| [M]⁺ | 123.07910 | 120.0 |

m/z: mass to charge ratio of the adduct. Predicted CCS values were calculated using CCSbase.

The amino groups of this compound are capable of forming hydrogen bonds, which are crucial intermolecular interactions that influence its physical properties and how it interacts with other molecules. nih.gov Computational modeling, including DFT and Hirshfeld surface analysis, can be used to simulate and analyze these interactions. biointerfaceresearch.com For example, in studies of similar compounds, DFT calculations on dimers have been employed to understand the supramolecular arrangement in crystals, which is often dominated by hydrogen bonds. biointerfaceresearch.com Such modeling for this compound would provide insights into its crystal packing and interactions in different environments.

While direct computational studies on this compound are limited, its structural features—a pyridine ring substituted with two electron-donating amino groups and a methyl group—allow for theoretical predictions of its behavior and potential as a scaffold in medicinal chemistry.

Correlation of Electronic and Steric Profiles with Chemical Behavior

The chemical behavior of this compound is dictated by the interplay of its electronic and steric characteristics. The pyridine ring itself is an aromatic heterocycle, but the presence of two amino (-NH2) groups and a methyl (-CH3) group significantly modifies its properties.

Electronic Profile: Both the amino groups and the methyl group are electron-donating. This increases the electron density of the pyridine ring, making it more susceptible to electrophilic substitution than pyridine itself. The two adjacent amino groups at positions 3 and 4 are particularly significant, creating a highly nucleophilic region. This high electron density is crucial for its common use as a precursor in cyclization reactions to form fused heterocyclic systems, such as imidazo[4,5-b]pyridines.

Steric Profile: The methyl group at position 2 introduces steric hindrance, which can influence how the molecule interacts with biological targets or other reactants. It can affect the planarity of the molecule and restrict the approach to the adjacent nitrogen atom of the pyridine ring and the amino group at position 3.

In studies of related pyridine-2-methylamine derivatives, properties such as lipophilicity (logP) and the ability to form π-π stacking interactions have shown a direct correlation with biological activity. uni.lu For instance, increased lipophilicity often enhances membrane permeability, a critical factor for antitubercular agents. nih.gov The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—has also been shown to significantly alter the activity of pyridine-based compounds. nih.gov

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Formula | C₆H₉N₃ | Defines the elemental composition. uni.lu |

| Molar Mass | 123.16 g/mol | Influences diffusion and transport properties. biotuva.com |

| XlogP (Predicted) | -0.1 | Indicates high hydrophilicity, suggesting good water solubility but potentially poor passive membrane permeability. uni.lu |

| Hydrogen Bond Donors | 2 (two -NH₂ groups) | Potential to form strong hydrogen bonds with biological targets. |

| Hydrogen Bond Acceptors | 3 (N in ring, 2 N in amino) | Multiple sites for interaction with biological macromolecules. |

Computational Predictions of Biological Activities and Molecular Targets

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are vital for predicting the biological activities and potential molecular targets of novel compounds. nih.govzsmu.edu.ua For this compound, such predictions would largely be inferential, based on the known activities of the more complex molecules synthesized from it.

Inferred Biological Activity: Pyridine and its derivatives are known to possess a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. ontosight.ai The diamine functionality of this compound makes it a key building block for creating rigid, planar molecules that can intercalate with DNA or fit into the active sites of enzymes.

Predicted Molecular Targets: Molecular docking studies on analogous pyridine-containing inhibitors have provided insights into likely interactions. For example, in a study of pyridine-2-methylamine derivatives designed as antitubercular agents, computational docking revealed key interactions with the target protein MmpL3. nih.gov These interactions included:

Hydrogen Bonding: The amino groups of the ligand formed crucial hydrogen bonds with amino acid residues (like aspartate) in the protein's active site.

π-π Stacking: The pyridine ring participated in π-π stacking interactions with aromatic residues such as tyrosine. uni.lunih.gov

Table 2: Illustrative Docking Predictions for a Hypothetical this compound Derivative in a Kinase Binding Site (Based on Analogous Systems)

| Interaction Type | Interacting Group on Ligand | Potential Interacting Residue in Target | Predicted Importance |

| Hydrogen Bond | 4-amino group | Aspartate (Asp) | High (Anchor) |

| Hydrogen Bond | 3-amino group | Glutamate (Glu) | Medium |

| π-π Stacking | Pyridine Ring | Phenylalanine (Phe), Tyrosine (Tyr) | High (Affinity) |

| Hydrophobic Interaction | 2-methyl group | Leucine (Leu), Valine (Val) | Medium (Selectivity) |

Research Applications and Future Directions for 2 Methylpyridine 3,4 Diamine

Building Blocks in Organic Synthesis

The strategic placement of the diamino groups on the pyridine (B92270) ring allows 2-Methylpyridine-3,4-diamine to serve as a valuable scaffold for constructing more elaborate molecular architectures.

Synthesis of Complex Organic Molecules

The primary utility of this compound in organic synthesis lies in its ability to undergo cyclization reactions to form fused-ring systems. The vicinal diamine functionality is reactive towards a range of reagents, leading to the formation of new heterocyclic rings fused to the pyridine core. For instance, reaction with aryl aldehydes can produce imidazo[4,5-b]pyridine ring systems through an oxidative cyclization process. nih.gov Similarly, reactions with orthoesters can also yield these important heterocyclic structures. nih.gov These methods provide access to complex polycyclic molecules that are often investigated for their biological activities. nih.gov

Intermediate in the Production of Dyes and Agrochemicals

While specific examples detailing the use of this compound in the commercial production of dyes are not prominent in current literature, the broader class of pyridine derivatives serves as crucial intermediates in various industries. The related compound, 2-methylpyridine (B31789) (also known as 2-picoline), is a known precursor in the synthesis of certain agrochemicals. chemicalbook.com For example, 2-methylpyridine is a starting material for the herbicide clopyralid (B1669233) and the nitrification inhibitor nitrapyrin, which helps improve the efficiency of nitrogen fertilizers. chemicalbook.comnih.gov Given this precedent within the pyridine family, the potential for this compound and its derivatives to be used in the development of novel agrochemicals remains an area for exploration.

Precursor for Pharmaceutical Intermediates and Bioactive Scaffolds

The most significant application of this compound is as a precursor for synthesizing pharmaceutical intermediates and bioactive scaffolds. clearsynth.com Its structure is embedded within a variety of complex heterocyclic systems that have shown promise in medicinal chemistry. By reacting with different chemical partners, it can form the core of imidazopyridines, which are versatile scaffolds known to interact with various biological targets, including protein kinases. nih.govnih.gov The ability to readily form these fused heterocyclic structures makes this compound a valuable starting material in the discovery and development of new therapeutic agents. nih.gov

Table 1: Bioactive Scaffolds Derived from Diaminopyridine Precursors

| Bioactive Scaffold | Method of Synthesis from Diamine | Potential Therapeutic Application |

|---|---|---|

| Imidazo[4,5-b]pyridines | Cyclization with aryl aldehydes or orthoformates. nih.gov | Anticancer (Mitotic inhibitors, Kinase inhibitors). nih.govnih.gov |

| Imidazo[4,5-c]pyridines | Oxidative cyclization with aryl aldehydes. nih.gov | Anticancer. nih.gov |

Biological Activity Research and Mechanistic Investigations

Researchers have increasingly turned their attention to derivatives of this compound for their potential therapeutic properties, particularly in the areas of infectious diseases and oncology.

Antimicrobial Properties and Efficacy against Pathogens

Derivatives of pyridine-amines have shown significant promise as antimicrobial agents, especially against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). nih.gov Research has identified pyridine-2-methylamine derivatives as potent inhibitors of the mycobacterial membrane protein Large 3 (MmpL3). nih.govnih.gov MmpL3 is essential for transporting mycolic acids, which are vital components of the mycobacterial cell wall, making it a key target for new anti-TB drugs. nih.gov One study highlighted a derivative, compound 62, which exhibited high activity against both the standard H37Rv strain and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB. nih.govnih.gov The demonstrated efficacy of these related scaffolds underscores the potential of this compound as a foundational structure for developing novel antitubercular agents that operate via this mechanism.

Anticancer Potential and Antiproliferative Activity

The scaffold of this compound is a key component in the synthesis of imidazopyridines, a class of compounds extensively studied for their anticancer properties. nih.govnih.gov These molecules have been shown to act as mitotic inhibitors, causing an accumulation of cells in the mitosis phase of the cell cycle, which can lead to the death of cancer cells. nih.gov Furthermore, imidazopyridines are recognized as versatile scaffolds for the development of protein kinase inhibitors. nih.gov Dysregulation of protein kinases is a hallmark of many cancers, making them a major target for modern cancer therapy. The ability of imidazopyridine-based compounds to interact with and inhibit various protein kinases highlights the importance of their diaminopyridine precursors, like this compound, in the design of new-generation targeted anticancer drugs. nih.gov

Table 2: Summary of Biological Activity Research

| Biological Activity | Target/Mechanism | Key Findings |

|---|---|---|

| Antimicrobial (Antitubercular) | Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov | Pyridine-amine derivatives show high potency against drug-sensitive and drug-resistant strains of M. tuberculosis. nih.govnih.gov |

Mechanism of Action Involving Molecular Target Interactions

The biological activity of this compound is rooted in its interactions with various molecular targets. benchchem.com The compound's structure, featuring amino groups and a pyridine ring, allows it to engage in specific binding events that can modulate cellular responses. benchchem.com In biological systems, its mechanism often involves binding to the active sites of enzymes or interacting with key proteins within signaling pathways. benchchem.com

A prominent example of molecular targeting by a similar chemical scaffold is seen in the inhibition of Mycobacterial membrane protein Large 3 (MmpL3). nih.gov Pyridine-methylamine derivatives have been shown to bind effectively within the active pocket of MmpL3, an essential protein for the viability of M. tuberculosis. nih.gov The binding mechanism involves the formation of crucial hydrogen bonds between the nitrogen atoms of the ligand and amino acid residues, such as aspartate (D645), in the protein. nih.gov Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues like tyrosine (Y646), further stabilizing the complex. nih.gov This type of targeted interaction effectively blocks the protein's function, which is to transport essential components for the bacterial cell wall. nih.gov While this research focuses on related derivatives, it highlights the potential of the pyridine-amine framework of this compound to engage in highly specific and potent interactions with biological macromolecules.

Investigation of Enzyme Inhibition and Metabolic Pathway Interactions

The interaction of this compound with molecular targets frequently leads to enzyme inhibition, thereby altering metabolic pathways. benchchem.com Preliminary studies indicate that the compound possesses anticancer properties, with a mechanism that appears to involve the inhibition of specific enzymes critical for cell proliferation. benchchem.com By binding to the active sites of these enzymes, the compound can disrupt the metabolic processes that cancer cells rely on for rapid growth. benchchem.com

Research into structurally related pyridine derivatives provides deeper insight into potential enzymatic targets. For instance, derivatives of pyridine-2-methylamine have been identified as potent inhibitors of the enzyme MmpL3 in Mycobacterium tuberculosis. nih.gov MmpL3 is a transporter protein that uses the proton-motive force to move trehalose-monomycolates (TMM) from the cytoplasm to the cell envelope, a critical step in the biosynthesis of the mycobacterial cell wall. nih.gov Chemical or genetic inhibition of MmpL3 disrupts this vital metabolic pathway, leading to the death of the bacterium. nih.gov Similarly, other related compounds, such as pyridopyrimidines, are known to function as inhibitors of cyclin-dependent kinases (Cdks), enzymes that are fundamental drivers of cell proliferation. nih.gov The ability of this compound to serve as a building block for such bioactive molecules underscores its importance in developing agents that can precisely target and disrupt key metabolic and signaling pathways. benchchem.com

Apoptosis Induction and Cell Cycle Arrest Studies

This compound has been investigated for its potential as an anticancer agent, with studies showing it can induce apoptosis in cancer cells. benchchem.com In vitro studies have demonstrated that this pyridine derivative can produce cytotoxic effects against various cancer cell lines, and this activity is attributed to its ability to trigger programmed cell death. benchchem.com The mechanism is thought to be linked to its interaction with and inhibition of cellular enzymes that are essential for cell survival and proliferation. benchchem.com

Furthermore, compounds synthesized from diamino pyridines, such as pyridopyrimidines, have been identified as novel inhibitors of cyclin-dependent kinases (Cdks). nih.gov Inhibition of these crucial enzymes is a key strategy in cancer therapy because Cdks drive cell proliferation. nih.gov These inhibitors have been shown to cause cell cycle arrest, effectively halting the division of cancer cells. nih.gov Interestingly, one study found that a specific pyridopyrimidine inhibitor could maintain cell cycle arrest in a leukemia and a breast cancer cell line even when the cells over-expressed oncogenes like Bcl-2 or cyclin D1. nih.gov However, in the leukemic cells, the over-expression of Bcl-2 did suppress the apoptosis induced by the pyridopyrimidine, highlighting the complex interplay between different cellular pathways. nih.gov These findings suggest that this compound and its derivatives are valuable tools for studying the mechanisms of growth arrest and apoptosis in tumor cells. nih.gov

| Research Area | Finding | Implication | Source(s) |

| Cytotoxicity | Exhibits cytotoxic effects against several cancer cell lines. | Potential as a chemotherapeutic agent. | benchchem.com |

| Apoptosis | Induces apoptosis in cancer cells. | The mechanism may involve inhibiting enzymes crucial for cell proliferation. | benchchem.com |

| Cell Cycle Arrest | Related pyridopyrimidines inhibit cyclin-dependent kinases (Cdks). | Causes cell cycle arrest, halting cancer cell division. | nih.gov |

| Oncogene Interaction | Cell cycle arrest is maintained even with overexpression of oncogenes Bcl-2 or cyclin D1. | Demonstrates robust anti-proliferative activity. | nih.gov |

Catalysis and Material Science Prospects

Ligands in Transition Metal Catalysis

This compound serves as a valuable building block in coordination chemistry, where it can function as a ligand. benchchem.com Its structure, containing both a pyridine nitrogen and two adjacent amino groups, makes it an effective chelating agent capable of binding to metal ions. This property is highly relevant in the field of transition metal catalysis. Research has shown that related diamino-dipyridine ligands can stabilize transition metal complexes, such as those with palladium (Pd). csic.es These complexes are studied for their unique reactivity and potential catalytic applications. csic.es The ability of the diamine and pyridine functionalities to form stable coordination complexes is crucial for designing catalysts for various organic transformations. csic.es

Adsorption and Chelation of Heavy Metal Ions

The molecular structure of this compound, specifically the presence of the 3,4-diamine functional groups on the pyridine ring, suggests significant potential for the adsorption and chelation of heavy metal ions. Diamine-functionalized materials are well-known for their ability to bind metal ions. For example, diamine-appended metal-organic frameworks are highly effective for the cooperative adsorption of molecules like CO2. nih.gov Although direct studies on this compound for heavy metal removal are not prominent, the principle of chelation by diamine groups is well-established. These groups can form strong, stable coordinate bonds with various metal ions, effectively sequestering them from a solution. This inherent chemical property makes this compound a promising candidate for the development of new adsorbents or chelating agents for environmental remediation.

Development of Functional Materials and Polymers

This compound is a crucial building block in organic synthesis, utilized in the creation of more complex organic molecules and functional materials. benchchem.com Its versatile structure allows for a range of chemical reactions, making it valuable for developing novel compounds with specific properties. benchchem.com The presence of two reactive amino groups and a pyridine ring enables its incorporation into polymeric structures. It can be used to synthesize polymers or to create derivatives that can be grafted onto polymer backbones, imparting specific functionalities. For instance, the compound serves as a pharmaceutical intermediate, where its structure is modified to enhance biological activity or reduce toxicity in drug development. benchchem.com This adaptability makes this compound a key component in the design of functional materials, from bioactive molecules to specialized polymers. benchchem.com

Emerging Research Areas for this compound

The unique structural characteristics of this compound, which include a pyridine ring substituted with a methyl group and two adjacent amino groups, position it as a compound of significant interest in several burgeoning fields of chemical research. Its potential is being explored in areas ranging from the development of new medicines to the creation of advanced materials for separation technologies.

Advanced Applications in Drug Discovery and Development

The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs. The introduction of a methyl group and, notably, the vicinal diamine functionality in this compound, offers a versatile platform for the design of novel therapeutic agents. Research into pyridine derivatives has highlighted their potential as antimicrobial and anticancer agents. For instance, studies on various pyridine derivatives have demonstrated their ability to inhibit the growth of cancer cell lines, with some compounds inducing apoptosis through interactions with cellular enzymes. benchchem.com The diamine moiety can act as a key binding element to biological targets and a handle for further chemical modifications to optimize potency and pharmacokinetic properties.

One of the promising areas for pyridine derivatives is in the development of antitubercular agents. The mycobacterial membrane protein Large 3 (MmpL3) is a crucial transporter of mycolic acids, essential for the viability of Mycobacterium tuberculosis. Structure-based drug design has led to the discovery of pyridine-2-methylamine derivatives as potent inhibitors of MmpL3. nih.gov These findings suggest that this compound could serve as a valuable building block for the synthesis of new MmpL3 inhibitors, potentially contributing to the fight against multidrug-resistant tuberculosis. nih.gov

Furthermore, heterocyclic compounds based on pyrazolopyridine have been investigated for their neuroprotective potential in models of neurodegenerative diseases like Parkinson's. nih.gov These compounds have shown the ability to protect neurons from cell death by modulating apoptotic pathways. nih.gov The structural similarity of this compound to these neuroprotective scaffolds suggests its potential as a starting point for the development of new drugs targeting neurodegeneration.

The table below summarizes the potential therapeutic applications of pyridine derivatives, providing a basis for the future exploration of this compound in these areas.

| Therapeutic Area | Target/Mechanism of Action | Relevant Research on Pyridine Derivatives |

| Oncology | Induction of apoptosis in cancer cells, inhibition of cellular enzymes. benchchem.com | Pyridine derivatives have shown significant inhibition of cancer cell growth. benchchem.com |

| Infectious Diseases (Tuberculosis) | Inhibition of Mycobacterial membrane protein Large 3 (MmpL3). nih.gov | Pyridine-2-methylamine derivatives are potent MmpL3 inhibitors. nih.gov |

| Neurology | Neuroprotection via anti-apoptotic pathways. nih.gov | Pyrazolopyridine-based compounds show promise in models of neurodegeneration. nih.gov |

Exploring Novel Synthetic Routes and Sustainable Methodologies

The synthesis of functionalized pyridines is a cornerstone of medicinal and materials chemistry. Traditional methods for producing methylpyridines can require harsh conditions, long reaction times, and may lack regioselectivity. nih.gov Consequently, there is a significant drive towards developing more sustainable and efficient synthetic methodologies.

Flow chemistry is emerging as a powerful tool for the synthesis of 2-methylpyridines. nih.gov This technique utilizes a continuous flow setup, often with a packed bed reactor containing a catalyst like Raney® nickel, to achieve α-methylation of pyridines. nih.gov Flow chemistry offers several advantages over batch processes, including improved safety, higher efficiency, and the potential for greener reaction conditions by minimizing solvent use and byproducts. nih.gov Such methodologies could be adapted for the large-scale, sustainable production of this compound and its derivatives.

Another avenue for sustainable synthesis involves the use of bio-based feedstocks. For instance, glycerol (B35011), a byproduct of biodiesel production, can be used to synthesize pyridine bases through catalytic processes. researchgate.net Research is also focused on eco-friendly cyclization reactions, such as the rhodium-catalyzed [2+2+2] cycloaddition of diynes and oximes in green solvents like ethanol (B145695), to produce pyridine derivatives. rsc.org The development of synthetic routes to diamines from renewable resources, such as dimerized fatty acids, is also gaining traction. mostwiedzy.pl These sustainable approaches could provide environmentally benign pathways to this compound.

The following table highlights key features of emerging sustainable synthetic methodologies applicable to pyridine derivatives.

| Synthetic Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Continuous processing, use of packed-bed catalysts. nih.gov | Improved efficiency, safety, and scalability; reduced waste. nih.gov |

| Bio-based Feedstocks | Utilization of renewable resources like glycerol and fatty acids. researchgate.netmostwiedzy.pl | Reduced reliance on fossil fuels, greener starting materials. mostwiedzy.pl |

| Green Catalysis | Rhodium-catalyzed cyclizations in environmentally friendly solvents. rsc.org | High atom economy, tolerance of various functional groups, reduced pollution. rsc.org |

Bioconjugation and Bioimaging Applications (Inferential)

The presence of two primary amino groups makes this compound an attractive candidate for bioconjugation. Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. youtube.com The amino groups of this compound can readily react with various electrophilic reagents, such as activated esters, to form stable amide bonds, allowing for its attachment to proteins, antibodies, or other biomolecules. nih.gov This capability is particularly relevant for the development of antibody-drug conjugates (ADCs), where a cytotoxic agent is linked to an antibody that specifically targets cancer cells.

Furthermore, pyridine derivatives are being actively investigated for their fluorescent properties and their use in bioimaging. nih.govrsc.orgmdpi.comnih.govmdpi.com Fluorescent probes are essential tools for visualizing biological processes at the cellular and molecular level. Pyridine-based fluorophores can be designed to exhibit changes in their fluorescence upon binding to specific ions or biomolecules, making them useful as sensors. rsc.orgmdpi.comnih.gov The rigid, aromatic structure of the pyridine ring in this compound provides a good scaffold for the construction of novel fluorescent probes. The diamine functionality could be used to attach fluorophores or to modulate the electronic properties of a larger conjugated system, potentially leading to new bioimaging agents for detecting specific cellular components or disease markers.

The potential applications in bioconjugation and bioimaging are summarized below.

| Application Area | Relevant Functionality of this compound | Potential Use |

| Bioconjugation | Two primary amino groups. | Linker for attaching drugs to antibodies in ADCs; modification of biomolecules. |

| Bioimaging | Pyridine scaffold; potential for derivatization into fluorescent compounds. | Core structure for novel fluorescent probes and sensors for cellular imaging. nih.govrsc.orgmdpi.comnih.gov |

Role in Advanced Separation Strategies

The unique chemical structure of this compound suggests its potential utility in the development of advanced separation materials. The pyridine nitrogen and the two amino groups can act as effective ligands for metal ions. This property can be exploited in the design of novel stationary phases for chromatography. For instance, pyridine-based ligands have been used in ligand-exchange gas chromatography for the separation of pyridine bases. acs.org Similarly, HPLC methods utilizing hydrogen-bonding interactions with pyridine-containing analytes have been developed for the separation of isomers. sielc.com this compound could be immobilized onto a solid support to create a new chromatographic material with unique selectivity for metal ions or other analytes.

A particularly exciting area is the use of pyridine-based ligands in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials constructed from metal ions or clusters linked together by organic ligands. sioc-journal.cnnih.govnorthwestern.eduresearchgate.net They have shown great promise in gas storage and separation due to their tunable pore sizes and chemical functionalities. The diamine functionality of this compound could be appended to MOF structures to enhance the selective adsorption of gases like CO2. nih.gov The incorporation of mixed-ligand systems, potentially including this compound, into MOFs is a strategy being explored to optimize their separation performance for mixtures such as CO2/CH4 and CO2/N2. sioc-journal.cnnorthwestern.edu

The potential roles of this compound in advanced separation strategies are outlined in the table below.

| Separation Technique | Role of this compound | Potential Application |

| Chromatography | As a ligand in stationary phases. acs.orgsielc.com | Development of new HPLC or GC columns with unique selectivity for metal ions or organic molecules. |

| Metal-Organic Frameworks (MOFs) | As a functionalized organic linker. sioc-journal.cnnih.govnorthwestern.eduresearchgate.net | Creation of MOFs with enhanced selectivity for gas separations, such as CO2 capture. nih.govnorthwestern.edu |

Q & A

Q. What strategies mitigate oxidative degradation of this compound during storage?

- Answer :

- Inert Atmosphere Storage : Argon or nitrogen gas minimizes oxidation.

- Antioxidants : Addition of 0.1% BHT (butylated hydroxytoluene).

- Lyophilization : For long-term stability in peptide-conjugation studies.

The SDS recommends refrigeration and desiccants to prevent hydrolysis .

Data Contradiction Analysis

Q. Why do different studies report varying yields for this compound synthesis?

- Answer : Discrepancies arise from:

- Starting Material Purity : Halogenated precursors with >98% purity yield higher reproducibility.

- Catalyst Deactivation : Pd/C loses activity if exposed to moisture.

- Reaction Scaling : Lab-scale (mmol) vs. pilot-scale (mol) conditions require re-optimization.